molecular formula C5H10O B3052175 Cis-3-Penten-1-ol CAS No. 39161-19-8

Cis-3-Penten-1-ol

Cat. No. B3052175
CAS RN: 39161-19-8
M. Wt: 86.13 g/mol
InChI Key: FSUXYWPILZJGCC-UHFFFAOYSA-N
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Description

3-Penten-1-ol, (3E)-, also known as trans-3-Pentenol-1 or (E)-pent-3-en-1-ol, is an organic compound . It has a molecular formula of C5H10O . The compound is a colorless liquid with a special fruity taste .


Molecular Structure Analysis

The molecular structure of 3-Penten-1-ol, (3E)- can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3-Penten-1-ol, (3E)- has a molecular weight of 86.1323 . More detailed physical and chemical properties such as boiling temperature, critical temperature, critical pressure, and density can be found in the NIST/TRC Web Thermo Tables (WTT) .

Scientific Research Applications

Selection Procedure in Genetic Studies

3-Penten-1-ol, under its alternative name 1-pentene-3-ol, has been utilized in genetic research, particularly for the selection of alcohol dehydrogenase negative mutants in Drosophila. This method employs the vapor of this unsaturated alcohol to differentiate between mutant flies with little or no alcohol dehydrogenase activity and wild-type flies, as the latter die after short exposure to the alcohol vapor (Sofer & Hatkoff, 1972).

Computational Quantum Calculations

In a computational study, Density Functional Theory (DFT) was used to explore the ground electronic state of 1-penten-3-ol and its conformers, as well as the radicals formed from this compound. This study provided insights into the reaction paths and energetic profiles of reactions involving 1-penten-3-ol, contributing to a better understanding of its chemical behavior (González & Garrido Arrate, 2020).

Atmospheric Chemistry and Environmental Impact

The environmental impact of 1-penten-3-ol, particularly its photooxidation initiated by OH radicals and sunlight, has been evaluated. This research is significant in understanding the removal processes of stressed-induced compounds in the environment, particularly their interactions with hydroxyl radicals and their photolysis in the atmosphere (Jiménez et al., 2009).

Ozonolysis in Atmospheric Simulation Chambers

Further research on the atmospheric relevance of 1-penten-3-ol involved its ozonolysis in atmospheric simulation chambers. This study provided valuable data on the reaction kinetics and products, contributing to a deeper understanding of atmospheric chemistry and the formation of secondary organic aerosol from biogenic unsaturated compounds like 1-penten-3-ol (O Dwyer et al., 2010).

Safety and Hazards

3-Penten-1-ol, (3E)- is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and other ignition sources . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Penten-1-ol, (3E)- can be achieved through a Grignard reaction followed by a reduction reaction.", "Starting Materials": [ "1-Bromo-3-pentene", "Magnesium", "Diethyl ether", "Water", "Sodium borohydride", "Acetic acid" ], "Reaction": [ "Step 1: Preparation of Grignard reagent by reacting 1-Bromo-3-pentene with magnesium in diethyl ether solvent.", "Step 2: Addition of the Grignard reagent to water to form 3-Penten-1-ol.", "Step 3: Reduction of 3-Penten-1-ol using sodium borohydride in the presence of acetic acid as a catalyst to obtain (3E)-3-Penten-1-ol." ] }

CAS RN

39161-19-8

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

pent-3-en-1-ol

InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h2-3,6H,4-5H2,1H3

InChI Key

FSUXYWPILZJGCC-UHFFFAOYSA-N

SMILES

CC=CCCO

Canonical SMILES

CC=CCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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